

Comparative Guide: Synergistic Effects of HSP90i-A and Paclitaxel in NSCLC

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Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

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This guide provides a comparative analysis of the anti-tumor effects of the novel HSP90 inhibitor, HSP90i-A, as a monotherapy versus in combination with the standard-of-care chemotherapy agent, Paclitaxel, in preclinical models of non-small cell lung cancer.

Quantitative Synergy Analysis

The synergistic interaction between HSP90i-A and Paclitaxel was evaluated in the A549 NSCLC cell line. The half-maximal inhibitory concentration (IC50) for each drug was determined individually and in combination using a fixed-ratio concentration matrix. The Combination Index (CI) was calculated using the Chou-Talalay method, where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Treatment Group	IC50 (nM)	Combination Index (CI) at ED50	Synergy Interpretation
HSP90i-A (Monotherapy)	15.2	N/A	N/A
Paclitaxel (Monotherapy)	8.5	N/A	N/A
HSP90i-A + Paclitaxel (1:1 Ratio)	4.3 (for each agent)	0.48	Strong Synergy

In Vivo Tumor Growth Inhibition

The synergistic anti-tumor effects were further validated in a xenograft mouse model established with A549 cells. Tumor-bearing mice were treated for 21 days, and tumor volume was measured.

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle Control	1540 ± 180	0%
HSP90i-A (20 mg/kg)	985 ± 150	36%
Paclitaxel (10 mg/kg)	830 ± 130	46%
HSP90i-A + Paclitaxel	215 ± 90	86%

Experimental Protocols

Cell Viability and Synergy Analysis

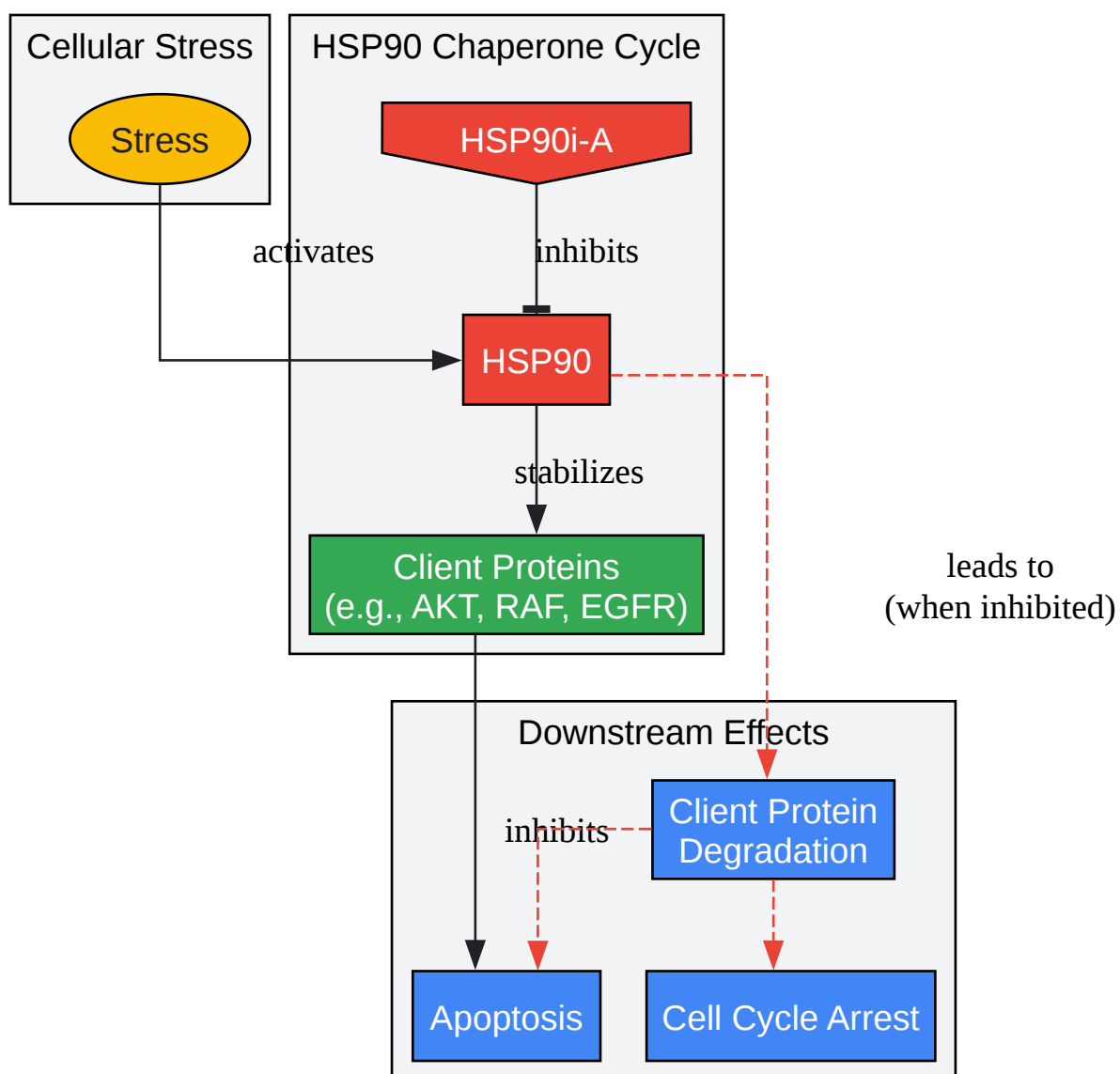
- **Cell Culture:** A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Drug Preparation:** HSP90i-A and Paclitaxel were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.
- **Assay Procedure:** Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with either a single agent or a combination of both drugs at a constant molar ratio.
- **Viability Measurement:** After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was read on a plate reader.
- **Data Analysis:** IC₅₀ values were calculated using a non-linear regression model. The Combination Index (CI) was determined using CompuSyn software, based on the Chou-Talalay method.

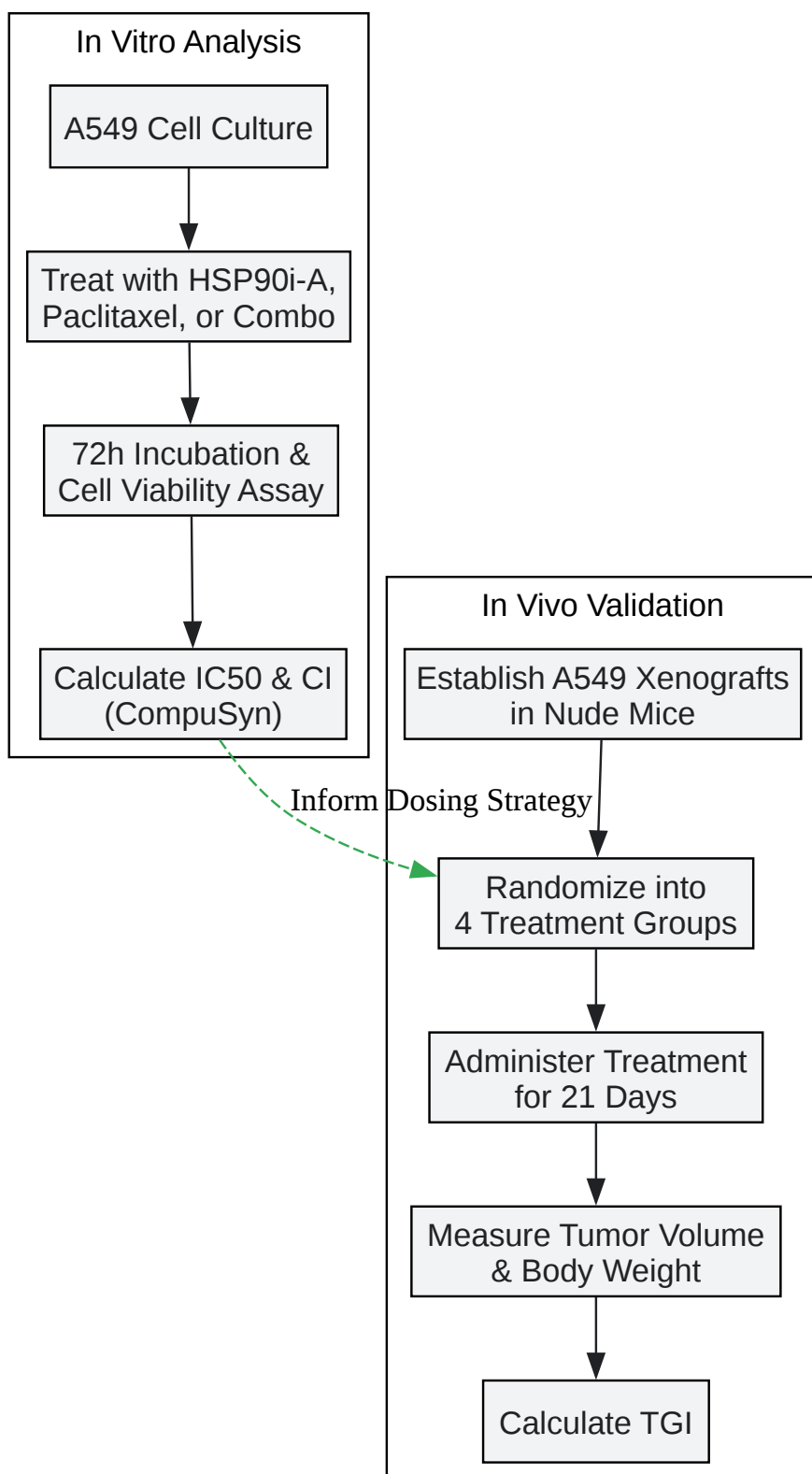
In Vivo Xenograft Study

- **Animal Model:** Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5×10^6 A549 cells. Tumors were allowed to grow to an average volume of 100-150 mm³.
- **Treatment Groups:** Mice were randomized into four groups (n=8 per group): Vehicle control, HSP90i-A (20 mg/kg, oral gavage, daily), Paclitaxel (10 mg/kg, intraperitoneal injection, twice weekly), and the combination of both.
- **Dosing and Monitoring:** Treatments were administered for 21 days. Tumor volume was measured twice weekly using calipers ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$). Body weight and animal health were monitored daily.
- **Endpoint:** At the end of the study, mice were euthanized, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as $\%TGI = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

Visualizations

Signaling Pathway





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